7-Amino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-Amino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, and an amino group attached to the quinoline core. It is known for its potent antibacterial properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes cyclization to form the quinoline core. Subsequent reactions introduce the cyclopropyl group, the amino group, and the carboxylic acid functionality .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinoline core, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
7-Amino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other quinolone derivatives.
Biology: The compound is studied for its antibacterial properties and its effects on bacterial DNA replication.
Medicine: It serves as a lead compound for the development of new antibiotics.
Mechanism of Action
The mechanism of action of 7-Amino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets and pathways involved in this mechanism are critical for its antibacterial activity .
Comparison with Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry.
Moxifloxacin: A quinolone with additional functional groups that enhance its activity.
Uniqueness: 7-Amino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct antibacterial properties. Its structure allows for targeted inhibition of bacterial enzymes, making it a valuable compound in the development of new antibiotics .
Properties
Molecular Formula |
C13H11FN2O3 |
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Molecular Weight |
262.24 g/mol |
IUPAC Name |
7-amino-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H11FN2O3/c14-9-3-7-11(4-10(9)15)16(6-1-2-6)5-8(12(7)17)13(18)19/h3-6H,1-2,15H2,(H,18,19) |
InChI Key |
WPZKYVITJZPWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N)F)C(=O)O |
Origin of Product |
United States |
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